molecular formula C15H17NO4 B2533467 1-Benzoyl-4-oxo-nipecotic acid ethyl ester CAS No. 4451-86-9

1-Benzoyl-4-oxo-nipecotic acid ethyl ester

Cat. No. B2533467
CAS RN: 4451-86-9
M. Wt: 275.304
InChI Key: PVXIEUAIMGNDDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 1-benzoyl-4-oxo-3-piperidinecarboxylate . The InChI code is 1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.3 .

Scientific Research Applications

Chemical Synthesis and Characterization

1-Benzoyl-4-oxo-nipecotic acid ethyl ester is involved in various chemical syntheses and characterizations, serving as a precursor or intermediate in the production of complex molecules. For example, it has been used in the synthesis of N-arylmethyl(1-benzyl) and N-aroyl(1-benzoyl) 4-(4-fluoromethylphenoxymethyl)piperidines as potential sigma receptor ligands. These compounds are analogous to the potent and highly selective sigma-1 ligand [18F]-FPS but are designed with enhanced or alternative binding and transport profiles. The synthesis process involves N-aroylation and functional group manipulation, highlighting the compound's utility in developing fluorinated ligands for sigma receptors (Jwad et al., 2019).

Biocatalysis for Pharmaceutical Intermediates

Biocatalytic processes utilize this compound for preparing chiral pharmaceutical intermediates. These processes are crucial for the chemical synthesis of various drug candidates, demonstrating the compound's role in the pharmaceutical industry's manufacturing processes. One notable application is the microbial reduction and transformation of related compounds into chiral intermediates for anticholesterol drugs, highlighting its significance in developing therapeutics (Patel, 2008).

Organic Syntheses and Reagent Development

The compound also finds applications in organic syntheses, particularly in developing novel reagents and methodologies. For instance, its derivatives have been tested as additives in carbodiimide approaches for synthesizing α-ketoamide derivatives. This demonstrates its utility in organic chemistry for creating efficient synthesis pathways with improved yield and purity, essential for developing pharmaceuticals and other chemical entities (El‐Faham et al., 2013).

Advancements in Material Science

This compound contributes to material science, particularly in enhancing ionic transport in solid polymer electrolytes. Its derivatives have been explored as plasticizers in high molecular weight matrices to improve ionic conductivity, showcasing the compound's impact on developing advanced materials for energy storage applications (Michael et al., 1997).

properties

IUPAC Name

ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXIEUAIMGNDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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